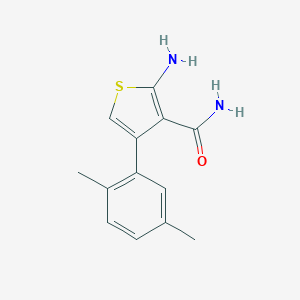

2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carboxamide

Descripción

Propiedades

IUPAC Name |

2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2OS/c1-7-3-4-8(2)9(5-7)10-6-17-13(15)11(10)12(14)16/h3-6H,15H2,1-2H3,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAQXOCAFIBTNSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CSC(=C2C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carboxamide typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. This method is known for producing aminothiophene derivatives efficiently .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Therapeutic Properties

The compound is notable for its potential therapeutic effects, particularly in the areas of anti-inflammatory and antimicrobial activities. Research indicates that thiophene derivatives can activate the Nrf2 pathway, which is crucial for cellular defense against oxidative stress and inflammation.

Case Studies

- Anti-Cancer Activity : A study demonstrated that related thiophene compounds exhibited significant anti-breast cancer activity, with IC50 values lower than doxorubicin, indicating a promising avenue for cancer treatment .

- Antioxidant Activity : In vitro studies showed that 2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carboxamide displayed high antioxidant activity, scavenging free radicals effectively .

Table 1: Antioxidant Activity Comparison

| Compound | % Inhibition at 100 µM |

|---|---|

| 2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carboxamide | 56.9% |

| Ascorbic Acid | 64.7% |

Chemical Synthesis Applications

Building Block for Synthesis

This compound serves as an essential building block in the synthesis of more complex molecules. Its unique chemical structure allows for various reactions, including oxidation, reduction, and substitution reactions.

Synthetic Routes

The Gewald reaction is a common method used to synthesize this compound efficiently. This reaction involves the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester, yielding aminothiophene derivatives.

Table 2: Common Reactions and Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic medium |

| Reduction | Lithium aluminum hydride | Anhydrous ether |

| Substitution | Halogens | Catalyst required |

Material Science Applications

Organic Semiconductors

Due to its electronic properties, 2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carboxamide is explored in the development of organic semiconductors. Its ability to form stable films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Mecanismo De Acción

The mechanism of action of 2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of thiophene carboxamides are heavily influenced by substituents on the phenyl ring and the thiophene core. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons

*Calculated molecular formula based on structural analogs in and .

Physicochemical Properties

- Synthetic Accessibility: Compounds like 2-amino-4-(4-chlorophenyl)thiophene-3-carboxamide are synthesized via cyclization reactions using halogenated reagents (e.g., chloroacetone) , a method likely applicable to the target compound.

Actividad Biológica

2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carboxamide is a thiophene derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes an amino group and a carboxamide functional group, contributing to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

The biological activity of 2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carboxamide is primarily attributed to its ability to interact with various biological targets. It may modulate enzyme activities, particularly kinases and other proteins involved in disease pathways. The compound's binding affinity to specific receptors enhances its potential as a therapeutic agent in various diseases, including cancer and inflammation .

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. 2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carboxamide has been tested against various bacterial strains such as E. coli and S. aureus, demonstrating potent inhibitory effects .

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 50 µg/ml | |

| S. aureus | 25 µg/ml | |

| Pseudomonas aeruginosa | 30 µg/ml |

Anticancer Activity

The compound has shown promise in anticancer research, particularly against leukemia and breast cancer cell lines. Studies have reported that it induces apoptosis in cancer cells through the activation of the p53 pathway and caspase-3 cleavage .

Table 2: Anticancer Activity Data

| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| Human leukemia (CEM-13) | 10.38 | Induces apoptosis | |

| Breast adenocarcinoma (MCF-7) | 0.65 | p53 activation | |

| Melanoma (SK-MEL-2) | 15.0 | Caspase activation |

Case Studies

Several case studies have highlighted the therapeutic potential of thiophene derivatives:

- Antiviral Activity : A study explored the efficacy of thiophene derivatives against influenza virus polymerase, revealing that modifications to the thiophene structure could enhance antiviral activity without significant cytotoxicity .

- Inflammatory Diseases : Investigations into the anti-inflammatory properties of related compounds suggest that they can effectively reduce inflammation markers in vitro, potentially leading to new treatments for chronic inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxamide and its derivatives?

- Methodological Answer : The compound can be synthesized via cyanoacetylation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate followed by Knoevenagel condensation with substituted benzaldehydes. For example, 1-cyanoacetyl-3,5-dimethylpyrazole is used as a cyanoacetylating agent, and the reaction proceeds in toluene with catalytic piperidine and acetic acid, yielding derivatives in 72–94% purity after recrystallization . Structural confirmation typically employs IR, NMR, and mass spectrometry .

Q. How are antioxidant and anti-inflammatory activities evaluated for this compound class?

- Methodological Answer :

- Antioxidant assays : Use in vitro methods like DPPH radical scavenging and nitric oxide inhibition. For instance, synthesized derivatives are tested at concentrations of 50–200 µg/mL, with ascorbic acid as a positive control .

- Anti-inflammatory assays : In vivo models (e.g., carrageenan-induced rat paw edema) measure edema reduction over 3–5 hours, with diclofenac as a reference standard .

Q. What safety precautions are critical during handling?

- Methodological Answer : Based on SDS

- Exposure control : Use PPE (gloves, goggles) and fume hoods to avoid inhalation (classified as STOT SE 3 for respiratory irritation) .

- Spill management : Absorb with inert material (e.g., sand), avoid water, and dispose as hazardous waste .

Advanced Research Questions

Q. How can structural modifications enhance tau aggregation inhibition?

- Methodological Answer : Modifications at the 4-phenyl and 3-carboxamide positions (e.g., trifluoroacetamido or cyclopropylamino groups) improve binding to tau fibrils. Biological evaluation uses:

- Thioflavin T assay : Monitor fluorescence intensity at 450 nm excitation/485 nm emission after incubating 4R tau with heparin and test compounds .

- Filter trap assay : Quantify insoluble tau aggregates via nitrocellulose filtration and immunoblotting .

Q. What strategies resolve low yields in Knoevenagel condensations for thiophene derivatives?

- Methodological Answer :

- Catalytic optimization : Replace piperidine with morpholine or use ionic liquids to enhance reaction efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of substituted benzaldehydes, reducing reaction time to 3–4 hours .

Q. How do contradictory bioactivity results arise in SAR studies?

- Methodological Answer : Discrepancies may stem from:

- Substituent electronic effects : Electron-withdrawing groups (e.g., -NO) on the phenyl ring reduce antioxidant activity but enhance anti-inflammatory effects due to altered redox potentials .

- Assay variability : Normalize data using IC values from dose-response curves (3–4 replicates) to mitigate false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.